1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)-

Catalog No.
S13204822
CAS No.
59-38-1
M.F
C7H4ClN3O4
M. Wt
229.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-fu...

CAS Number

59-38-1

Product Name

1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)-

IUPAC Name

5-(chloromethyl)-3-(5-nitrofuran-2-yl)-1,2,4-oxadiazole

Molecular Formula

C7H4ClN3O4

Molecular Weight

229.58 g/mol

InChI

InChI=1S/C7H4ClN3O4/c8-3-5-9-7(10-15-5)4-1-2-6(14-4)11(12)13/h1-2H,3H2

InChI Key

JZCVLTRZILOYCD-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=NOC(=N2)CCl

1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)- is a bifunctional synthetic building block that combines a highly reactive alkylating center with a redox-active nitrofuran pharmacophore. In medicinal chemistry and agrochemical development, it serves as a critical intermediate for the rapid assembly of anti-infective and antiparasitic libraries. The molecule's architecture features a pre-formed 1,2,4-oxadiazole ring that acts as a metabolically stable bioisostere for amide or ester linkages, while the 5-chloromethyl group enables efficient nucleophilic displacement (SN2) by amines, thiols, and alkoxides. For procurement teams and synthetic chemists, procuring this specific compound eliminates the need for multi-step, low-yielding cyclization protocols, offering a ready-to-use scaffold with predictable reactivity and high bench stability [1].

Research Fit

1
Electrophilic intermediate Chloromethyl handle for nucleophilic derivatization to quaternary ammonium salts
2
Regioisomer reference Authentic 1,2,4-oxadiazole standard distinguishable from 1,3,4-isomers
3
Rigid scaffold Direct nitrofuran–oxadiazole linkage for structure-based design studies

Substituting this specific chloromethyl-oxadiazole with simpler nitrofuran precursors, such as 5-nitro-2-furoyl chloride or 5-methyl-3-(5-nitro-2-furanyl)-1,2,4-oxadiazole, introduces severe synthetic bottlenecks and process inefficiencies. Furoyl chloride is highly moisture-sensitive and forms hydrolytically labile amide or ester bonds that are prone to enzymatic cleavage in vivo, whereas the oxadiazole ring provides a rigid, hydrolysis-resistant spacer. Conversely, attempting to use the 5-methyl oxadiazole analog requires harsh radical bromination or chlorination (e.g., NBS/AIBN) to activate the methyl group, a process that frequently leads to degradation of the electron-deficient nitrofuran ring and poor overall yields. Procuring the pre-functionalized 5-chloromethyl derivative ensures immediate compatibility with mild SN2 conditions, preserving the integrity of the pharmacophore and minimizing downstream purification costs [1].

Substitution Risk

Regioisomer mismatch
1,2,4-oxadiazole regioisomer shifts H-bond acceptor geometry relative to 1,3,4-analogs; binding profile may not transfer
Linker flexibility gap
Direct C–C bond restricts conformational ensemble vs. vinyl-spacer analogs; target engagement may differ
Functional handle dependence
Chloromethyl group enables derivatization; its absence in terminal agents limits synthetic utility and requires validation

Superior Downstream Functionalization via Mild SN2 Displacement

The primary value of the 5-chloromethyl group lies in its readiness for nucleophilic attack. When reacted with secondary amines in acetonitrile, 5-(chloromethyl)-3-(5-nitro-2-furanyl)-1,2,4-oxadiazole typically achieves >85% conversion to the desired tertiary amine within 4 hours. In contrast, utilizing the unhalogenated baseline, 5-methyl-3-(5-nitro-2-furanyl)-1,2,4-oxadiazole, requires a preliminary radical halogenation step that yields less than 40% of the active intermediate due to competing side reactions and degradation of the nitrofuran moiety under harsh oxidative conditions [1].

Evidence DimensionConversion yield to functionalized amine derivative
Target Compound Data>85% yield (1-step SN2, mild conditions)
Comparator Or Baseline5-methyl-3-(5-nitro-2-furanyl)-1,2,4-oxadiazole (<40% yield over 2 steps)
Quantified Difference>2-fold increase in overall functionalized product yield
ConditionsK2CO3, MeCN, 60°C, 4h vs. NBS, AIBN, reflux followed by amination

Bypassing the need for harsh halogenation steps prevents pharmacophore degradation and significantly improves throughput and cost-efficiency in parallel library synthesis.

Derivatization capacity
Head-to-head
≥5 pathways vs. 0 (Furamizole)
Target Comparator
Supports library synthesis via electrophilic diversification
Mild conditions (55 °C, pyridine/Ac₂O); patent-documented

Enhanced Hydrolytic Stability for Aqueous-Biphasic Reactions

For applications requiring the attachment of a nitrofuran moiety to a complex molecule, 5-nitro-2-furoyl chloride is often considered a low-cost alternative. However, the pre-formed oxadiazole ring in CAS 59-38-1 provides vastly superior hydrolytic stability. While 5-nitro-2-furoyl chloride exhibits a hydrolysis half-life of less than 5 minutes in aqueous-organic mixtures at neutral pH, the chloromethyl oxadiazole remains stable for over 48 hours, allowing for selective alkylation of water-soluble substrates in biphasic systems without competitive degradation [1].

Evidence DimensionHydrolysis half-life in aqueous-organic media (pH 7.4)
Target Compound Datat1/2 > 48 hours
Comparator Or Baseline5-nitro-2-furoyl chloride (t1/2 < 5 minutes)
Quantified Difference>500-fold increase in hydrolytic stability
ConditionsAqueous buffer/acetonitrile mixture, room temperature

High hydrolytic stability enables the use of this building block in environmentally benign aqueous solvent systems and prevents costly material loss during formulation or biphasic synthesis.

Conformational restriction
Cross-study
0 vs. 2 rotatable bonds (SQ 18506)
Target Vinyl analog
Pre-organized pharmacophore may reduce entropic binding penalty
Estimated ΔTΔS ~1.2–1.8 kcal/mol; requires structural validation

Preserved Nitroreductase Activation Potential

The biological utility of nitrofuran compounds depends heavily on their single-electron reduction potential, which must fall within the activation window of bacterial nitroreductases (typically -0.2 to -0.6 V). Electrochemical profiling shows that 5-(chloromethyl)-3-(5-nitro-2-furanyl)-1,2,4-oxadiazole maintains a reduction potential of approximately -0.35 V (vs Ag/AgCl), ideal for selective enzymatic activation. Replacing the nitrofuran with a standard phenyl ring (as in 3-phenyl-5-chloromethyl-1,2,4-oxadiazole) completely abolishes this redox behavior, rendering the resulting derivatives inactive in nitroreductase-dependent assays [1].

Evidence DimensionSingle-electron reduction potential (E1/2)
Target Compound Data~ -0.35 V vs Ag/AgCl
Comparator Or Baseline3-phenyl-5-(chloromethyl)-1,2,4-oxadiazole (No reduction peak in physiological window)
Quantified DifferenceAbsolute preservation of the critical redox trigger
ConditionsCyclic voltammetry in DMF/buffer systems

Procuring the specific nitrofuran-bearing oxadiazole is strictly required for developing prodrugs or anti-infectives that rely on pathogen-specific nitroreductase activation.

HBA topology
Class-level
Δ charge ~0.07–0.09 e (N-4 vs. N-3)
1,2,4-oxadiazole 1,3,4-oxadiazole
Different H-bond acceptor pattern; SAR interpretation requires regioisomer control
DFT B3LYP/6-31G* estimates; class-level, not compound-specific
Lipophilicity position
Class-level
cLogP ~1.3–1.9 (vs. −0.47 nitrofurantoin)
Target (intermediate) Polar nitrofurans
Occupies permeability-solubility balance range; tunable via derivatization
Predicted values; empirical logP/D measurement advised
Antimicrobial precursor role
Head-to-head
MIC 100–200 ppm (derived salts, S. aureus)
Nitrofuryl quaternary salt Phenyl analog (no activity)
Key intermediate for patent-defined antimicrobial series
Abbott US3725424A; in vitro values, requires independent reproduction

High-Throughput Synthesis of Anti-Infective Libraries

Because of its highly reactive chloromethyl group and stable oxadiazole linker, this compound is the ideal starting material for generating diverse arrays of nitrofuran derivatives targeting resistant bacterial strains via simple parallel SN2 chemistry, avoiding the low yields associated with methyl-oxadiazole halogenation [1].

Aqueous-Phase Bioconjugation

Thanks to its superior hydrolytic stability (>48h half-life) compared to highly labile furoyl chlorides, the compound can be used to selectively alkylate hydrophilic peptides or carbohydrates in biphasic buffer systems, creating novel nitrofuran-biomolecule conjugates without massive reagent degradation [2].

Development of Nitroreductase-Activated Antiparasitic Agents

The preserved electrochemical reduction potential (~ -0.35 V) makes this building block perfectly suited for synthesizing therapeutics aimed at Trypanosoma and Leishmania species, where nitroreductase-mediated radical generation is the primary mechanism of action, a feature completely absent in phenyl-substituted analogs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Quaternary ammonium salt library synthesis
Chloromethyl electrophile reactivity
Nucleophilic derivatization efficiency with N-nucleophiles
Structure-based drug design studies
Conformationally restricted scaffold
Target binding geometry complementarity to rigid pharmacophore
Lipophilicity tuning in lead optimization
Intermediate cLogP with derivatizable handle
Partition coefficient modulation through chloromethyl displacement
1,2,4-Oxadiazole regioisomer authentication
Diagnostic InChI key and spectroscopic profile
Regioisomer-specific identification vs. 1,3,4-oxadiazole analogs

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Exact Mass

228.9890333 g/mol

Monoisotopic Mass

228.9890333 g/mol

Heavy Atom Count

15

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